molecular formula C20H26O2 B1643000 (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B1643000
M. Wt: 298.4 g/mol
InChI Key: ZFQKEKFHIHHGSL-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is a synthetic steroidal compound It is characterized by its unique structure, which includes a methoxy group at the 3-position and a triene system spanning the 3, 5, and 9(11) positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:

    Formation of the triene system: This can be achieved through a series of dehydrogenation reactions.

    Introduction of the methoxy group: This is usually done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or alkanes.

    Substitution: This can involve the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with steroid receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. This interaction can modulate the activity of these receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Androsta-1,4,16-trien-3-one,9-fluoro-11-hydroxy-17-(methylthio): This compound has a similar steroidal structure but with different functional groups.

    Androsta-1,4-diene-3,17-dione: This compound has a similar triene system but lacks the methoxy group.

Uniqueness

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is unique due to its specific combination of a triene system and a methoxy group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H26O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,9,12,15-16H,5-8,10-11H2,1-3H3/t15-,16-,19-,20-/m0/s1

InChI Key

ZFQKEKFHIHHGSL-FVCZOJIISA-N

Isomeric SMILES

C[C@]12CCC(=CC1=CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)OC

SMILES

CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC

Canonical SMILES

CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC

Origin of Product

United States

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